1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
Overview
Description
1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a fluorophenyl group at position 1, two methyl groups at positions 3 and 5, and a carbaldehyde group at position 4. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Mechanism of Action
Target of Action
It is known that similar compounds, such as 4-(fluorophenyl)-1-cyclopropylmethyl-5-(2-amino-4-pyrimidinyl)imidazole, target the mitogen-activated protein kinase 14 .
Mode of Action
Related compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, 4-(Fluorophenyl)-1-Cyclopropylmethyl-5-(2-Amino-4-Pyrimidinyl)Imidazole binds to its target, leading to changes in cellular signaling .
Biochemical Pathways
Related compounds, such as indole derivatives, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that these compounds may affect a variety of biochemical pathways.
Pharmacokinetics
Related compounds, such as 4-amino-5-(4-fluorophenyl)-6,7-dimethoxy-2-[4-(morpholino-carbonyl)-perhydro-1,4-diazepin-1-yl]quinoline, have been shown to exhibit non-linear oral pharmacokinetics, with p-glycoprotein (p-gp) acting as a saturable absorption barrier .
Result of Action
Related compounds, such as indole derivatives, have been shown to have diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
Biochemical Analysis
Biochemical Properties
1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with monoacylglycerol lipase (MAGL), a serine hydrolase enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol . The interaction with MAGL is competitive with respect to the 2-AG substrate, leading to the inhibition of 2-AG degradation and subsequent elevation of 2-AG levels .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the WNT/planar-cell-polarity (PCP) pathway, which is crucial for the control of cell polarity and directional cell movements . Additionally, it has been implicated in the modulation of GABAergic neurotransmission by interacting with GABA transporters, thereby influencing synaptic GABA levels .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been shown to inhibit MAGL in a competitive mode with respect to the 2-AG substrate, resulting in elevated 2-AG levels and increased norepinephrine levels in the cortex . This inhibition indirectly leads to CB1 receptor occupancy by raising 2-AG levels, which has demonstrated beneficial effects on mood, appetite, pain, and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo settings. For example, in rodent brain studies, the compound time- and dose-dependently bound to MAGL, leading to significant increases in 2-AG and norepinephrine levels . Long-term exposure to the compound has been associated with synaptic depression and altered sleep onset at higher doses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound provides approximately 80% enzyme occupancy and produces neuropathic antinociception without synaptic depression or decreased gamma power . At higher doses, it induces hippocampal synaptic depression, altered sleep onset, and decreased electroencephalogram gamma power . These findings highlight the importance of dosage in determining the compound’s therapeutic and adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. The compound’s interaction with MAGL, for example, affects the metabolic flux of 2-AG, leading to elevated levels of this endocannabinoid . Additionally, the compound’s influence on GABA transporters suggests its involvement in the GABAergic metabolic pathway, modulating synaptic GABA levels and neurotransmission .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound’s interaction with GABA transporters, for instance, facilitates its distribution within the synaptic cleft, influencing synaptic GABA levels . Additionally, the compound’s ability to bind to MAGL suggests its distribution within the central nervous system, where it modulates endocannabinoid signaling .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound’s interaction with GABA transporters and MAGL indicates its localization within synaptic and neuronal compartments . This localization is essential for its ability to modulate synaptic GABA levels and endocannabinoid signaling, thereby influencing various cellular processes and functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of 4-fluorobenzaldehyde with 3,5-dimethylpyrazole. One common method is the Vilsmeier-Haack reaction, which uses phosphorus oxychloride (POCl3) and dimethylformamide (DMF) as reagents. The reaction proceeds under mild conditions and yields the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and consistent product quality. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium at room temperature.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) at elevated temperatures.
Major Products Formed
Oxidation: 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid.
Reduction: 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Researchers investigate its potential as a lead compound for the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and dyes.
Comparison with Similar Compounds
1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde can be compared with other pyrazole derivatives, such as:
1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine, which may result in different chemical reactivity and biological activity.
1-(4-methylphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde: Contains a methyl group instead of fluorine, which can affect its lipophilicity and interaction with biological targets.
1-(4-nitrophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde: The presence of a nitro group can significantly alter its electronic properties and reactivity.
The uniqueness of this compound lies in the presence of the fluorine atom, which can enhance its stability, lipophilicity, and ability to interact with specific biological targets.
Properties
IUPAC Name |
1-(4-fluorophenyl)-3,5-dimethylpyrazole-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O/c1-8-12(7-16)9(2)15(14-8)11-5-3-10(13)4-6-11/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOXHQSHPSKAID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)F)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407040 | |
Record name | 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50407040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890626-54-7 | |
Record name | 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50407040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.